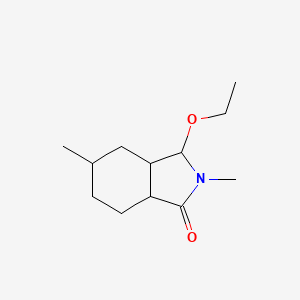
Fluorescent Brightener 90-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorescent Brightener 90-1, also known as Fluorescent Whitening Agent 90-1, is a colorless to weakly colored organic compound. It is designed to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the brightness and whiteness of materials. This compound is widely used in various industries, including textiles, detergents, and paper, to improve the appearance of products by masking yellowing and providing a brighter, fresher look .
准备方法
Synthetic Routes and Reaction Conditions
Fluorescent Brightener 90-1 is synthesized through a multi-step process involving the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with formaldehyde. The reaction conditions typically include the use of acidic or basic catalysts to facilitate the formation of the desired product. The synthesis involves several key steps:
Condensation: The reaction of the sulfonated intermediate with formaldehyde to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction conditions to ensure high yields and purity. The process may include additional purification steps such as crystallization and filtration to remove impurities and obtain the final product in a usable form .
化学反应分析
Types of Reactions
Fluorescent Brightener 90-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can result in the formation of amine derivatives.
科学研究应用
Fluorescent Brightener 90-1 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker to study chemical reactions and molecular interactions.
Biology: Employed in cell biology to study cell migration, adhesion, and proliferation. It is also used as a stain to visualize cellular structures under a microscope.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and pathogens.
Industry: Applied in the textile and paper industries to enhance the brightness and whiteness of products. .
作用机制
Fluorescent Brightener 90-1 works by absorbing ultraviolet light in the 300-400 nanometer range and re-emitting it as visible blue light between 400 and 500 nanometers. . The molecular targets involved in this process are the aromatic rings and sulfonic acid groups, which facilitate the absorption and emission of light.
相似化合物的比较
Similar Compounds
Fluorescent Brightener 28: Another widely used brightening agent with similar properties but different chemical structure.
Fluorescent Brightener 71: Known for its high efficiency in enhancing brightness in textiles and detergents.
Fluorescent Brightener 351: Commonly used in the paper industry for its strong whitening effect.
Uniqueness
Fluorescent Brightener 90-1 is unique due to its specific chemical structure, which provides a balance between high fluorescence efficiency and stability under various conditions. This makes it particularly suitable for applications where long-term brightness and whiteness are required .
属性
CAS 编号 |
120797-63-9 |
|---|---|
分子式 |
C9H11NO |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



